molecular formula C10H9NO3 B6158647 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid CAS No. 1785136-64-2

2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

Katalognummer: B6158647
CAS-Nummer: 1785136-64-2
Molekulargewicht: 191.18 g/mol
InChI-Schlüssel: DZQFOVFPXNMPJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a heterocyclic compound that belongs to the class of isoindoles. This compound is characterized by a fused ring system consisting of an indole core with a carboxylic acid functional group at the 4-position and a methyl group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aniline derivatives with carboxylic acid derivatives in the presence of a dehydrating agent can lead to the formation of the isoindole ring system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. similar compounds are often synthesized using scalable organic reactions that ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for industrial-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wirkmechanismus

The mechanism of action of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position and the carboxylic acid at the 4-position allows for unique interactions and reactivity compared to other isoindole derivatives .

Eigenschaften

CAS-Nummer

1785136-64-2

Molekularformel

C10H9NO3

Molekulargewicht

191.18 g/mol

IUPAC-Name

2-methyl-1-oxo-3H-isoindole-4-carboxylic acid

InChI

InChI=1S/C10H9NO3/c1-11-5-8-6(9(11)12)3-2-4-7(8)10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI-Schlüssel

DZQFOVFPXNMPJL-UHFFFAOYSA-N

Kanonische SMILES

CN1CC2=C(C1=O)C=CC=C2C(=O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.